Journal Name:Journal of Nuclear Science and Technology
Journal ISSN:0022-3131
IF:1.126
Journal Website:http://www.tandfonline.com/loi/tnst20
Year of Origin:1964
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:140
Publishing Cycle:Monthly
OA or Not:Not
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-06-15 , DOI:
Indian Journal of Chemistry, Section A
This paper describes the synthesis of {bis(3,5-dimethyl-3H-1,2,4-triazole)octamolybdate}(2:1) molecule by mixing bis(acetylacetonato)dioxo molybdenum(VI) and 3-(E)-{1-(furan-2-yl)ethylidene)amino]-1-phenylurea. The structure of the molecule was determined by using single crystal X-ray diffraction technique. Structure determination reveals that the title complex Mo8O26.2(C4H9N3) contains two moieties namely an octamolybdate [Mo8O26] complex, and 3,5-dimethyl-1,2,4-triazole [2(C4H9N3)] in the unit cell. The [Mo8O26] unit consists of two {Mo4O13} subunits linked together by bridging oxygen atoms with an approximate C2h symmetry under Triclinic system, P space group with lattice parameters a = 10.1007(2), b = 10.3887(2), c = 13.0380(3) Å, α = 66.921(3) β = 69.466(3) γ = 62.892(2)°. The octamolybdate units are linked by methylmethanamine as chains via N-H…O interactions. The 1H-1H COSY NMR recorded in DMSO-d6 spectral data indicates the absence of the coupling between the protons. The thermal analysis indicates that the complex is thermally stable. The Hirshfeld surface of the compound mapped with dnorm (-1.0 a.u. to 1.0 a.u.) and the deep red spot on the Hirshfeld surface depicts the formation of strong N-H···O hydrogen bond.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-09-17 , DOI:
Indian Journal of Chemistry, Section A
2-(4-Ethoxyphenyl)isoindoline-1,3-dione molecule has been characterized by experimental FT-IR and UV-visible spectroscopic methods. Density fuctional theory calculations of the molecular structure and vibrational spectra have been performed using the B3LYP/6-311++G(d,p) level of theory for the 2-(4-ethoxyphenyl)isoindoline-1,3-dione. The theoretical results are compared with the experimental observations. Using the TD-DFT methodology, the electronic absorption spectra of the investigated molecule have been calculated. The enthalpy, entropy and heat capacity properties based on the vibrational calculations are calculated at different temperatures. Besides, the frontier orbitals, atomic charges, reactivity descriptors, molecular electrostatic potential, interaction energies and nonlinear optical properties are predicted by the density functional theory calculations.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-08-23 , DOI:
Indian Journal of Chemistry, Section A
In the present investigation, we undertake the study of molecular interaction in a ternary mixture of cyclohexylamine (CHA), ethanol (Eth) and benzene (B) theoretically as well as experimentally. We study the interaction between CHA dimer and complexes (Eth-CHA, B-CHA, CHA-Eth-B) theoretically using DFT (Density functional theory) in gas phase. It includes the quantum chemical calculations of interaction energy, bond length, and identification of the intermolecular interaction from structural parameter analysis and molecular orbital analysis. Further, we experimentally determine the excess thermo-acoustic parameters of the mixture. For this, we have measured the ultrasonic velocity (u) and density (ρ) of the ternary mixture of CHA+Eth+B and of pure components at 303 K, 308 K and 313 K temperature. From these experimental values of u and ρ, excess thermo-acoustic parameters have been estimated using standard relations. The variations in excess acoustic parameters with the concentration of CHA (x1) are discussed in terms of the interactions and molecular geometry of the liquid mixture. At lower concentration, weak interactions dominate while on increasing x1 strong forces between molecules take place. The strong H-bonding interaction between CHA-ethanol molecules and molar volume differences of pure components leads to interstitial accommodation of molecules. The experimentally determined excess properties behaviour is supported by the theoretical calculation.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-08-23 , DOI:
Indian Journal of Chemistry, Section A
Europium fluorescence is significantly enhanced through ligand sensitization using aromatic benzene mono and di carboxylic acids as ligands in aqueous solution. By optimising metal to ligand ratio and solution pH, it is established that the enhancement is maximum with isophthalic and terephthalic acid. Phosphorescence of isophthalic acid is recorded and its triplet energy level is found to be at 25633 cm-1; just above the fluorescing energy level of Eu3+. On complexation with these ligands though the europium luminescence is enhanced by orders of magnitude, the europium lifetime increased marginally. Addition of picric acid resulted in the quenching of europium luminescence in europium-isophthalic acid complex. Based on this quenching, a fluorimetric method is developed for the estimation of picric acid in aqueous solution. Picric acid in aqueous solution could be estimated down to 0.23 ppm. Common cations and anions found in natural waters did not interfere in the analysis. The precision in measurement is within 5% RSD in the entire range of measurement.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-07-07 , DOI:
Indian Journal of Chemistry, Section A
Binding of a binaphthoquinone derivative namely, 5a,5b-dimethyldibenzo[b,h]biphenylene- 5,6,11,12(5aH,5bH,11aH,11bH)-tetraone (L, C22H16O4) with bovine serum albumin (BSA) and human serum albumin (HSA) have been examined by using fluorescence spectroscopy. The fluorescence emission of the L is quenched upon addition of L to a solution of BSA or that of HSA, but the BSA has shown a higher affinity towards L over the HSA protein. A molecular docking study is also performed to suggest the sites of BSA for weak interactions to bind the L. The docking analysis, has revealed the N-H···O hydrogen bonds of L with different amino acid residues. The L is located at about 7.7Å away from the Trp-213 which is the fluorescent unit of the BSA suggesting the role of environment of the tryptophan residue to be an important to have changed the emission intensities.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-11-16 , DOI:
Indian Journal of Chemistry, Section A
Five novel mononuclear Co(II) chelate complexes derived from salicyloylpyrazoleoximes have been synthesized and characterized using elemental analysis, spectroscopic methods (UV-visible, IR, 1H NMR) and thermal analysis. The elemental analysis suggests that the Schiff Base Co(II) complexes have 1:2 stoichiometry. The spectroscopic determination suggest the complexes are square planer and the Schiff base coordinate to Co(II) metal through imine nitrogen and phenolic oxygen. All synthesized complexes are stable, non-hygroscopic, non-electrolytic and amorphous in nature. Most of the ligands and Co(II) complexes possess moderate antimicrobial activity against the test bacteria.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-11-16 , DOI:
Indian Journal of Chemistry, Section A
A novel Schiff base (E)-N-(pyridine-2-yl)thiophen-2-ylmethylene)hydrazine carbothioamide (L), has been synthesised by the condensation of thiophen-2-carbaldehyde and 4-(pyridin-2-yl)-thiosemicarbazide, using solvent free microwave synthesis. The Co(II), Ni(II), Cu(II) and Zn(II) complexes of the Schiff base are also prepared. They are characterised by elemental analysis, EI-mass spectrum, 1H &13C-NMR spectrum, FTIR, UV-vis spectra, magnetic, EPR spectra and thermal analysis. The “SNSN” donor ligand binds the metal ion in tetradentate mode through thiophenyl and thioenolic sulphur atoms and imino and pyridine nitrogen atoms. The electronic spectra along with magnetic measurements demonstrate tetrahedral geometry for Co(II), Ni(II) and Zn(II) complexes, and square planar geometry for Cu(II) complex. All the complexes are found to be thermally stable from thermogravimetric studies. The complexes show enhanced antibacterial activity than the ligand against various bacterial strains. The BSA binding activity of the complexes shows that the affinity for binding is greater towards copper complex. The cytotoxicity of the ligand and its complexes are tested on HT29 colon cancer cells using MTT assay.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-10-14 , DOI:
Indian Journal of Chemistry, Section A
New reversed-phase high-performance liquid chromatography method has been developed and validated for the identification of impurity in calcium orotatedihydrate (CaOD) drug. The developed method has been achieved superior resolution between the impurity and CaOD using Alltima C-18 column (250 X 4.6 mm, 5 μm). The method has been established by isocratic mobile phase comprising of 0.01 mol/L of potassium dihydrogen orthophosphate, pH adjusted to 2.7 with orthophosphoric acid and acetonitrile in a ratio of 98:2 v/v. The eluted impurity at the retention time of 6.02 min has so far not been reported in earlier methods of analysis. According to International council for harmonization guidelines, the method has been validated with respect to accuracy, precision, specificity, linearity, range, robustness, system suitability, limit of detection and limit of quantification. The percentage recovery of CaOD and uracil is found in the range between 98% and 102%. The linearity data has shown that the method is found to be linear for CaOD and uracil from 25% to 150% level and the correlation coefficient is found to be more than 0.999. The reported method is not affected by small but deliberate changes in the parameters of the method.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-10-14 , DOI:
Indian Journal of Chemistry, Section A
Reactions of bis(acetylacetonato)aluminum(III)-di-(μ–isopropoxo)-di-isopropoxoaluminum(III) (A) with a variety of alkylenedithiophosphoric acids in different molar ratio yield products of the type [(CH3COCHCOCH3)2Al(μ-OPri)2Al{S(S)P(O-G-O)n(OPri)2-n] (1-9) {where G = C(CH3)2C(CH3)2, n=1[1], n=2[2]; -CH2CH(C2H5), n=1[3], n=2[4];CH2CH(CH3), n=1[5], n=2[6];C(CH3)2CH2CH(CH3), n=1[7]; CH(CH3)CH(CH3) n=1[8], n=2[9]}. Progress of the reaction is monitored by estimating liberated 2-propanol in benzene-2-propanol azeotrope by oxidimetric method. All pale coloured viscous products were soluble in common organic solvents and are characterized by elemental analyses, FT-IR and NMR (1H and 13C{1H} NMR) spectral studies. Molecular weight measurements in refluxing anhydrous benzene indicated binuclear nature of the complexes. 27Al NMR spectra of two of the derivatives, (1) and (2), suggested the presence of aluminium(III) atoms in different coordination states. 31P NMR spectra of the representative derivatives (1) and (2) exhibited only a single peak at 95.71 and 90.59 ppm, respectively, suggesting tetra-coordination around phosphorus atom and a bidentate mode of chelation of the dithio ligand. Sol-gel transformation of Al(OPri)3 and [(CH3COCHCOCH3)2Al(μ-OPri)2Al(OPri)2] (A) followed by sintering at ~850 °C yield alumina (a) and (b), respectively. The powder X-ray diffractionpatterns, SEM images and FT-IR spectral studies of (a) and (b) has indicated formation of nano-crystallites of θ -Al2O3 [PDF # 110517] in both the cases. The energy band gaps of 4.78 eV and 5.01 eV for (a) and (b), respectively are obtained from the absorption spectra.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-09-17 , DOI:
Indian Journal of Chemistry, Section A
The interactions of diglycine with sulphathiazole drug as a function of temperatures have been studied using volumetric and acoustic parameters. Densities and speeds of sound of diglycine in (0.001, 0.002, 0.005 and 0.010) mol·kg-1 aqueous solutions of sulphathiazole drug have been measured at five different temperatures of (288.15, 293.15, 298.15, 303.15 and 308.15) K under 0.1 MPa pressure. From density data, the apparent molar volume, the partial molar volume and the standard partial molar volume of transfer for glycine from water to aqueous sulphathiazole solutions have been calculated. Partial molar isentropic compression and partial molar isentropic compression of transfer have been calculated from the speed of sound data. Transfer parameters by using cosphere overlap model have been explained on the basis of ionic-hydrophilic, hydrophilic-hydrophilic, hydrophilic-hydrophobic and hydrophobic-hydrophobic group interactions. To draw the conclusion from the volumetric and acoustic data, limiting apparent molar expansion as well as the hydration numbers have been studied. The calculated values of thermal expansion coefficient have small and positive values. All of these derived or calculated parameters are explained to understand the solvation behaviour and various types of interactions born in the ternary solutions of (dipeptide + drug + water) due to change in structure. We have also attempted to examine the temperature and concentration dependence of such interactions.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | NUCLEAR SCIENCE & TECHNOLOGY 核科学技术4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
26.60 | 55 | Science Citation Index Science Citation Index Expanded | Not |
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